De-N-methylpamamycin-593B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
De-N-methylpamamycin-593B is a natural product found in Streptomyces alboniger with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- The L-acid fragment of pamamycin-593, which includes de-N-methylpamamycin-579, has been synthesized, demonstrating the feasibility of producing components of this compound in a laboratory setting. This synthesis involved key steps like cis-selective iodoetherification and nucleophilic addition of a cerium acetylide to an aldehyde (Miura et al., 2008).
Biological Activity
- De-N-methylpamamycins have shown stronger aerial mycelium-inducing activity compared to pamamycins with the same alkyl group arrangement, indicating a potential role in influencing bacterial growth and morphology. These compounds also exhibited weaker growth-inhibition activity (Kozone et al., 2001).
Biosynthetic Pathway Analysis
- Research into the biosynthetic pathway of pamamycin, a nitrogen-containing polyketide, showed that hydroxy acids and de-N-methylhydroxy acid were converted into pamamycin. This highlights the importance of transamination and subsequent N-methylation in the biosynthesis of compounds like de-N-methylpamamycin (Hashimoto et al., 2005).
Antibiotic Resistance and Methylation
- While not directly related to de-N-methylpamamycin-593B, studies on antibiotic resistance mechanisms, such as those involving methyltransferase in bacteria, provide context for understanding the potential significance of modifications like de-N-methylation in antibiotic compounds (Wachino et al., 2007).
properties
Product Name |
De-N-methylpamamycin-593B |
---|---|
Molecular Formula |
C34H59NO7 |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(1R,2R,5S,7S,10R,11S,14R,16S)-2-ethyl-11-methyl-14-[(1R)-1-[(2R,5S)-5-[(2R)-2-(methylamino)pentyl]oxolan-2-yl]ethyl]-5-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C34H59NO7/c1-7-10-23(35-6)18-25-12-15-29(38-25)21(4)32-20-27-14-17-31(40-27)28(9-3)34(37)41-24(11-8-2)19-26-13-16-30(39-26)22(5)33(36)42-32/h21-32,35H,7-20H2,1-6H3/t21-,22+,23-,24+,25+,26+,27+,28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
GWAGFXWDWGTKCD-MTQGVLOASA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)CC)[C@H](C)[C@H]4CC[C@H](O4)C[C@@H](CCC)NC)C |
Canonical SMILES |
CCCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)O1)CC)C(C)C4CCC(O4)CC(CCC)NC)C |
synonyms |
De-N-methylpamamycin 593B De-N-methylpamamycin-593 B De-N-methylpamamycin-593B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.